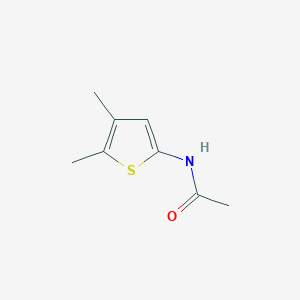

N-(4,5-dimethylthiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide group at position 2. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiophen-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps :

Step 1: Reaction of 4,5-dimethylthiophene with tin(IV) chloride in benzene at temperatures ranging from -5°C to 20°C, yielding an intermediate product.

Step 2: Treatment of the intermediate with hydroxylamine hydrochloride and barium carbonate in ethanol, followed by heating for 8 hours.

Step 3: Final reaction with phosphorus pentachloride in water to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential biological activities, including:

- Antioxidant Activity : Studies have shown that compounds similar to N-(4,5-dimethylthiophen-2-yl)acetamide can effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.

- Antimicrobial Properties : Preliminary research suggests that derivatives of this compound may exhibit antibacterial and antifungal activities. For example, compounds with similar thiophene structures have demonstrated effectiveness against various pathogens .

2. Pharmaceutical Development

This compound is being explored as a precursor for synthesizing novel drugs. Its derivatives are evaluated for their interactions with biological targets, particularly enzymes involved in metabolic pathways .

3. Material Science

The unique electronic properties of thiophene derivatives make them candidates for applications in:

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials are being studied for their efficiency in light-emitting applications due to their favorable charge transport properties.

- Organic Field-Effect Transistors (OFETs) : The compound's structural attributes lend themselves to use in organic semiconductor devices, which are pivotal in flexible electronics.

Antioxidant Activity Study

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant scavenging effect, comparable to standard antioxidants.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 32.5 ± 1.2 |

| 50 | 65.3 ± 0.8 |

| 100 | 85.7 ± 1.5 |

This data suggests that the compound has promising potential as an antioxidant agent .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, various derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Standard Antibiotic (Amoxicillin) | 20 |

The results indicate that while the compound exhibits antimicrobial activity, it may not be as potent as established antibiotics but shows potential for further development .

Mécanisme D'action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-thienyl)acetamide: Similar structure but lacks the methyl groups at positions 4 and 5.

N-(3,4-dimethylthiophen-2-yl)acetamide: Similar structure with methyl groups at different positions on the thiophene ring.

Uniqueness

N-(4,5-dimethylthiophen-2-yl)acetamide is unique due to the specific positioning of the methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . In a study evaluating various compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, this compound showed moderate to good efficacy. The results were compared using the agar well diffusion method against standard antibiotics like amoxicillin .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | Good |

| Amoxicillin (30 µg/disk) | High | High |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. One study reported that a related compound exhibited approximately 50.3% antioxidant activity in scavenging assays compared to ascorbic acid (64.7%) at a concentration of 100 µM . This suggests that modifications to the thiophene structure can enhance antioxidant capabilities.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its ability to reduce pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds similar to this compound demonstrated significant cytotoxicity against prostate cancer cells by promoting apoptosis rather than necrosis .

Case Study: Prostate Cancer Cell Line

In a detailed study on prostate cancer cell lines (e.g., A549), it was found that certain analogs of thiophene derivatives exhibited high levels of early and late apoptosis, indicating their potential as effective anticancer agents. The mechanism involved upregulation of p53 and activation of caspase pathways .

The exact mechanism of action for this compound is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation pathways. Further research using molecular docking studies could elucidate these interactions.

Propriétés

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTWNJFKDSOTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.